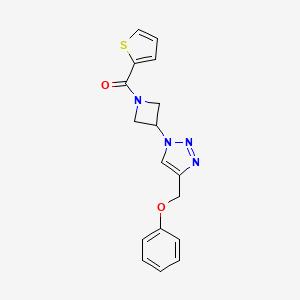
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone , also referred to as C17H15N3O2S , is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a triazole ring linked to an azetidine moiety and a thiophenyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 313.38 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | 1H-1,2,3-triazole |
| Azetidine Moiety | Azetidine structure |
| Thiophen Group | Thiophen-2-yl |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activities. For instance, a study highlighted the synthesis of various azetidinones and their biological screening against bacterial strains. The results showed that certain derivatives demonstrated potent antibacterial effects, particularly against Gram-positive bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research involving similar triazole-containing compounds has indicated that they may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In silico docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression, such as histone deacetylases (HDACs) and other targets related to tumor growth .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : By interacting with specific cellular pathways, the compound can trigger programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological efficacy of the compound:
Antibacterial Screening
| Compound Tested | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| (3-(4-(phenoxymethyl)... | Staphylococcus aureus | 20 | 32 |
| (3-(4-(phenoxymethyl)... | Escherichia coli | 15 | 64 |
Anticancer Activity
In vitro studies on various cancer cell lines showed that the compound inhibited cell growth with an IC50 value ranging from 10 to 30 µM depending on the cell line tested.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound with target proteins involved in bacterial resistance and cancer pathways. The results indicated a strong binding affinity to transpeptidase and HDACs, suggesting potential as a therapeutic agent .
Propiedades
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(16-7-4-8-24-16)20-10-14(11-20)21-9-13(18-19-21)12-23-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZLNDPJNJVXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














